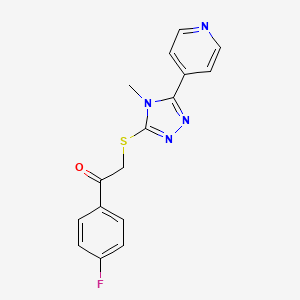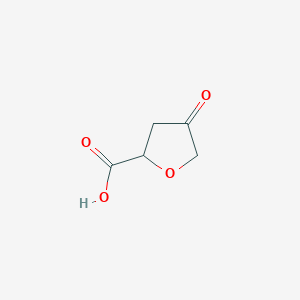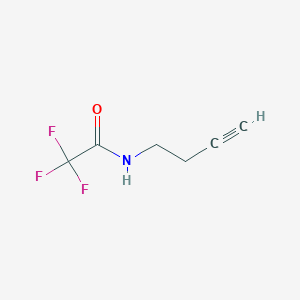
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The cyano, phenylethyl, fluorobenzamido, and methyl groups are introduced through various substitution reactions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide would involve its interaction with specific molecular targets. This may include:
Binding to Receptors: Interaction with biological receptors to modulate their activity.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(1-cyano-2-phenylethyl)-5-(3-chlorobenzamido)-3-methylthiophene-2-carboxamide
- N-(1-cyano-2-phenylethyl)-5-(3-bromobenzamido)-3-methylthiophene-2-carboxamide
Uniqueness
N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide is unique due to the presence of the fluorobenzamido group, which may impart specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
IUPAC Name |
N-(1-cyano-2-phenylethyl)-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-10-19(26-21(27)16-8-5-9-17(23)12-16)29-20(14)22(28)25-18(13-24)11-15-6-3-2-4-7-15/h2-10,12,18H,11H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFQFHUUNJZGSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)NC(CC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)


![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358170.png)
![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)


![N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2358177.png)

